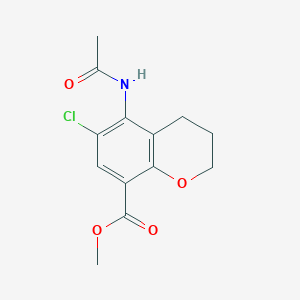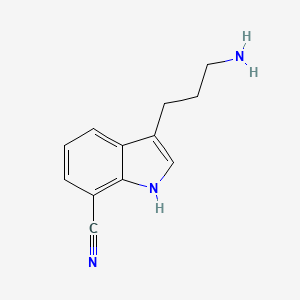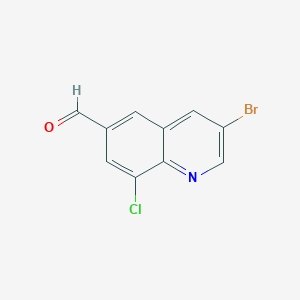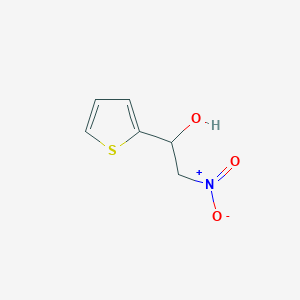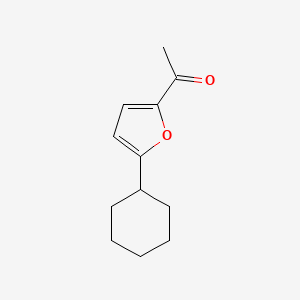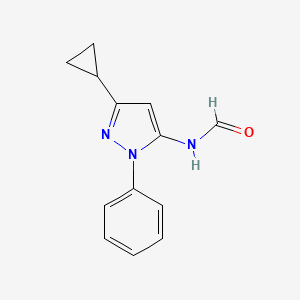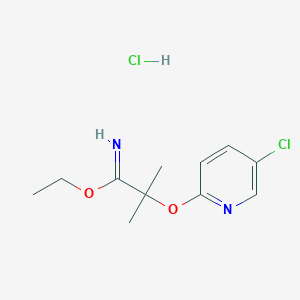![molecular formula C19H32O4Si B13880942 Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate is an organic compound that features a tert-butyl(dimethyl)silyl-protected phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate typically involves the protection of the phenol group with tert-butyl(dimethyl)silyl chloride. The general synthetic route can be outlined as follows:
Protection of Phenol Group: The phenol group is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification: The protected phenol is then esterified with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Phenol derivatives.
Ester Hydrolysis: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate depends on the specific reactions it undergoes. For example, during deprotection, the fluoride ion attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and the formation of the free phenol.
類似化合物との比較
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can be compared with other silyl-protected phenol derivatives:
Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group. The tert-butyl(dimethyl)silyl group provides greater steric hindrance and stability compared to the trimethylsilyl group.
Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a triisopropylsilyl group, which offers even greater steric hindrance than the tert-butyl(dimethyl)silyl group, but may be more challenging to deprotect.
Similar Compounds
- Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate
特性
分子式 |
C19H32O4Si |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H32O4Si/c1-8-21-17(14-18(20)22-9-2)15-10-12-16(13-11-15)23-24(6,7)19(3,4)5/h10-13,17H,8-9,14H2,1-7H3 |
InChIキー |
DSLYITPFIUTDAS-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
